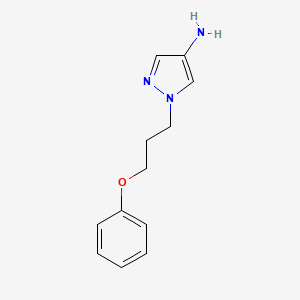

1-(3-苯氧基丙基)-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3-Phenoxypropyl)-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxypropyl group, which consists of a phenyl group (a six-membered aromatic ring) connected to a propyl group (a three-carbon alkyl chain) through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the phenoxypropyl group. The electron-donating effect of the nitrogen atoms in the pyrazole ring and the oxygen atom in the phenoxy group could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine and the ether in the phenoxy group) could make the compound more soluble in polar solvents .科学研究应用

合成与表征

1-(3-苯氧基丙基)-1H-吡唑-4-胺作为吡唑衍生物的一部分,已被探索其合成和表征。研究人员合成了吡唑衍生物并进行了 X 射线晶体研究以识别其结构特征。这些化合物,包括 N-((1h-吡唑-1-基)甲基)嘧啶-2-胺等变体,已通过光谱方法表征,例如 FT-IR、紫外可见、质子核磁共振光谱、质谱和单晶 X 射线晶体学。这些研究为化合物的分子结构和针对乳腺癌和微生物的潜在生物活性提供了见解 (Titi 等人,2020)。

生物学评估

另一个重要的研究领域涉及吡唑衍生物的生物学评估。例如,对 1-芳基吡唑的研究显示出作为 σ(1) 受体拮抗剂的有效活性,揭示了它们在神经源性疼痛模型和神经性疼痛模型中的重要性。这些发现表明这些化合物在治疗疼痛中的治疗潜力,突出了它们在药理分析中的选择性和活性 (Díaz 等人,2012)。

化学反应性和稳定性

对吡唑衍生物反应性的研究表明它们具有进行亲核取代反应的能力。例如,3,4,5-三硝基-1H-吡唑及其衍生物在与胺、硫醇和其他亲核试剂的反应中显示出高收率。这些研究不仅提供了对化合物化学行为的见解,还为合成具有在各个领域潜在应用的新型衍生物开辟了途径 (Dalinger 等人,2013)。

抗菌活性

吡唑席夫碱的合成和评估也因其抗菌特性而被探索。这些化合物的结构解析和相互作用研究表明对白色念珠菌和革兰氏阴性菌具有显着的抗菌活性。此类研究指出了吡唑衍生物在开发新型抗菌剂中的潜力 (冯等人,2018)。

缓蚀

有趣的是,吡唑衍生物已因其作为缓蚀剂的潜力而被研究。对联吡唑型有机化合物的理论研究阐明了不同的抑制效率和反应位点,证明了化合物在保护金属免受腐蚀方面的有效性。这些发现表明吡唑衍生物在腐蚀防护至关重要的工业应用中的实用性 (王等人,2006)。

作用机制

Target of Action

Related compounds such as aclidinium bromide, a long-acting muscarinic antagonist (lama), have been shown to target muscarinic receptors . These receptors play a crucial role in various physiological functions, including neuronal signaling and smooth muscle contraction .

Mode of Action

For instance, Aclidinium bromide, a related compound, acts by blocking muscarinic receptors, thereby inhibiting the contraction of smooth muscles in the airways .

Biochemical Pathways

Related compounds have been shown to affect pathways involving muscarinic receptors . These pathways are crucial for various physiological processes, including neurotransmission and regulation of smooth muscle tone .

Pharmacokinetics

The study drug was mainly excreted in feces .

Result of Action

For instance, 3-Phenoxypropyl-4-hydroxy coumarin was identified as a non-peptide competitive HIV-1 protease inhibitor .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

The transport and distribution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine within cells and tissues, including any transporters or binding proteins it interacts with, are not well characterized. Future studies could also investigate any effects on its localization or accumulation .

属性

IUPAC Name |

1-(3-phenoxypropyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-11-9-14-15(10-11)7-4-8-16-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFIVTODYLGQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

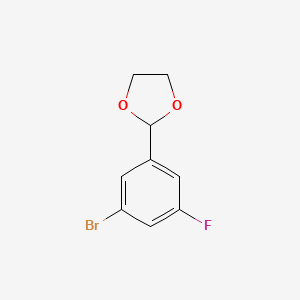

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B6416390.png)